![molecular formula C20H20FN3O2S B2395233 N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 869345-41-5](/img/structure/B2395233.png)
N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide
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Description
N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Radioligand Applications
Compounds structurally related to N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide have been synthesized for potential use as radioligands in clinical PET studies. For example, fluoroproxyfan, a histamine H3 receptor ligand labeled with ^18F, was developed for imaging histamine H3 receptors, demonstrating the utility of such compounds in radiopharmacology and diagnostic imaging (Iwata et al., 2000).
Antiprotozoal Activity
Derivatives of compounds structurally similar to N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide have shown promising antiprotozoal activity. A study on benzimidazole derivatives revealed strong nanomolar range activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, which were even more effective than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).
Glutaminase Inhibition for Cancer Therapy
Investigations into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, which share functional groups with the compound of interest, have identified potent inhibitors of kidney-type glutaminase (GLS). Such inhibitors are significant for exploring therapeutic strategies against cancer, as they attenuate the growth of cancer cells in vitro and in animal models (Shukla et al., 2012).
Anticancer and Molecular Docking Studies
Novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers, structurally related to the compound , have been synthesized and characterized. These compounds exhibit significant DNA binding and anticancer activities, demonstrating potential as therapeutic agents against human cancers. Molecular docking studies further support their interactions with DNA, providing insights into their mechanism of action (Rezki et al., 2020).
Photoresponsive Drug Delivery Systems
Research into photoresponsive molecularly imprinted hydrogels has explored the use of azobenzene-containing functional monomers for the controlled release and uptake of pharmaceuticals in aqueous media. These materials, which can be triggered by light to release or bind drugs such as paracetamol, exemplify the advanced applications of compounds with functional groups similar to N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide in drug delivery systems (Gong et al., 2008).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-14-3-8-18(26-2)17(11-14)24-10-9-22-20(24)27-13-19(25)23-12-15-4-6-16(21)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPATALOQVMZRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide |
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